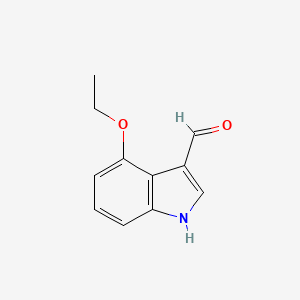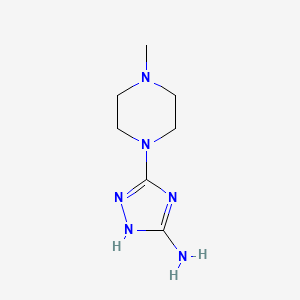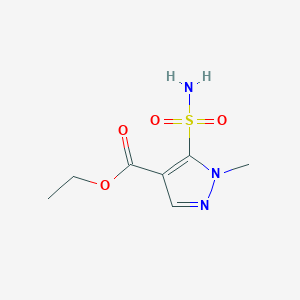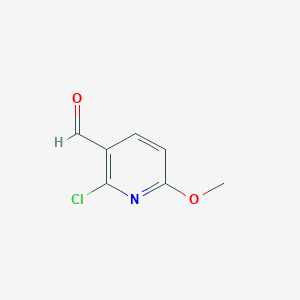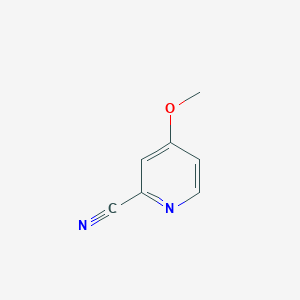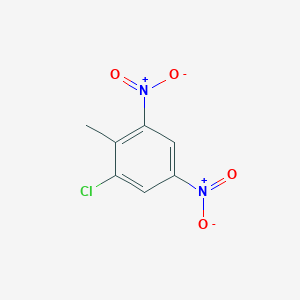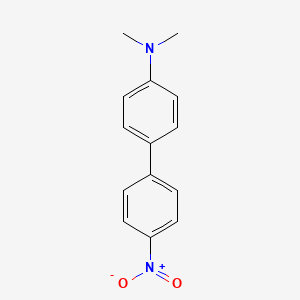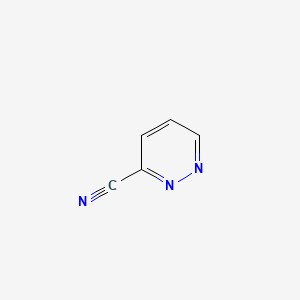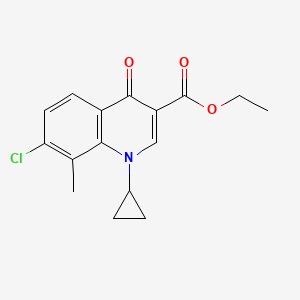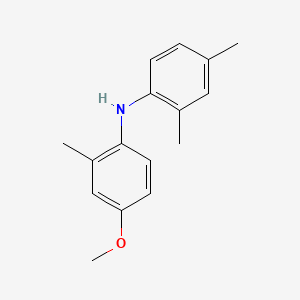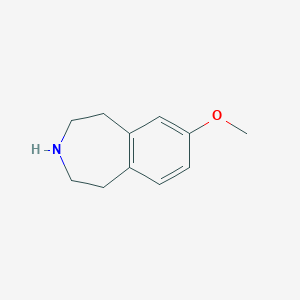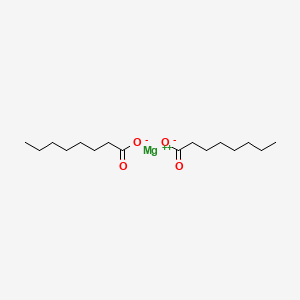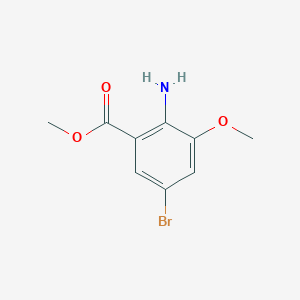![molecular formula C16H20O6 B1590252 2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol CAS No. 20746-64-9](/img/structure/B1590252.png)
2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Alcoholysis and Synthesis
The alcoholysis of related compounds, such as 4-propenyl-1, 3-dioxane, has been studied, revealing the formation of diols and monoalkyl ethers without detecting the diols themselves in the reaction products. This process is indicative of the complex reactions and potential synthetic applications these types of compounds may have in producing various organic molecules (Safarov, Safarova, & Rafikov, 1977).
Structural and Optical Properties
Investigations into the structural and optical properties of related compounds, such as 4H-pyrano[3,2-c]quinoline derivatives, offer insights into their potential applications in materials science. These studies have explored how these compounds, when synthesized into thin films, exhibit specific crystalline behaviors and optical characteristics, suggesting their utility in nanotechnology and materials engineering (Zeyada, El-Nahass, & El-Shabaan, 2016).
Ring-size-selective Synthesis
Research into enyne metathesis for desymmetrization of enantiopure building blocks using related compounds highlights innovative approaches to selective synthesis. These methods allow for the production of dihydropyrans as single stereoisomers, showcasing the importance of these compounds in achieving precise synthetic outcomes (Schmidt & Staude, 2009).
Novel Synthon Applications
The development of new synthons, such as the 3-methylidenepentane-1,5-dianion synthon for the synthesis of perhydropyrano[2,3-b]pyrans and 1,7-dioxaspiro[4.5]decanes, demonstrates the versatility of these compounds in organic synthesis. These methods offer pathways to a variety of cyclic structures, emphasizing the role of these compounds in expanding synthetic methodologies (Alonso, Meléndez, & Yus, 2005).
Antibacterial Activity
Research into related compounds, such as the synthesis and characterization of new 5-Aryl Pyrazole Oxime Ester Derivatives, has explored their potential antibacterial activity. These studies indicate that certain derivatives possess potent activity against a range of bacteria, suggesting the biomedical relevance of these compounds (Liu, Zhi, Song, & Xu, 2008).
Propiedades
IUPAC Name |
2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-2-8-19-16-13(18)12(17)14-11(21-16)9-20-15(22-14)10-6-4-3-5-7-10/h2-7,11-18H,1,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBCPFYQIULSGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536902 | |
| Record name | Prop-2-en-1-yl 4,6-O-benzylidenehexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
CAS RN |
20746-64-9 | |
| Record name | Prop-2-en-1-yl 4,6-O-benzylidenehexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



